Citroside A

Descripción general

Descripción

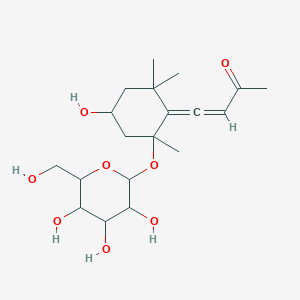

Citroside A is a natural product found in the plant Sanicula lamelligera . It is a structural derivative of terpene, a hydrocarbon of biological origin with a carbon skeleton formally derived from isoprene . The molecular formula of this compound is C19H30O8, and it has a monoisotopic mass of 386.19407 .

Métodos De Preparación

Citroside A can be isolated from natural sources such as Sanicula lamelligera. The extraction process typically involves the use of solvents like ethanol to obtain the compound from the dried, powdered whole plant

Análisis De Reacciones Químicas

Citroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Citroside A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential anti-inflammatory properties and its ability to inhibit the expression of pro-inflammatory cytokines and leukocyte adhesion molecules . Additionally, this compound is used in research related to its role as a metabolite and its involvement in various metabolic pathways .

Mecanismo De Acción

The mechanism of action of Citroside A involves its interaction with specific molecular targets and pathways. It is known to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Comparación Con Compuestos Similares

Citroside A is similar to other terpene glycosides, such as this compound. Both compounds share a similar structural framework but differ in the spatial orientation of their terminal groups . This difference in structure can lead to variations in their biological activities and mechanisms of action. Other similar compounds include various megastigmane glycosides, which also exhibit anti-inflammatory properties .

Actividad Biológica

Citroside A, a triterpenoid compound found in various plant species, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its antioxidant, anticancer, and anti-inflammatory effects. The findings are supported by recent studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound has the chemical formula CHO and is classified as a triterpene. Its structure contributes to its biological activities, particularly in interactions with various cellular targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems.

- Study Findings : In a study assessing various plant extracts, this compound demonstrated a high capacity to inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .

2. Anticancer Properties

This compound has shown promise as an anticancer agent through several mechanisms:

- Cytotoxicity : this compound was found to induce apoptosis in cancer cell lines, including breast and leukemia cells. The compound's mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Tumor Growth : In silico studies have indicated that this compound binds effectively to aromatase, a key enzyme in estrogen biosynthesis linked to breast cancer progression. Its binding affinity is comparable to that of standard anticancer drugs like tamoxifen .

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -8.0 | Human Aromatase |

| Tamoxifen | -8.0 | Human Aromatase |

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, which are beneficial in mitigating chronic inflammatory diseases.

- Mechanism of Action : It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, thereby reducing inflammation in various models .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The IC values were determined using MTT assays, showing potent cytotoxic effects at low concentrations .

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation induced by carrageenan, administration of this compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators .

Propiedades

InChI |

InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(22)8-19(13,4)27-17-16(25)15(24)14(23)12(9-20)26-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17-,19+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTODSGVDHGMKSN-SIEIHWOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C=C1C(CC(CC1(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318300 | |

| Record name | Citroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120330-44-1 | |

| Record name | Citroside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120330441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.